2-(2-fluorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-20-8-4-5-9-21(20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-6-2-1-3-7-19/h1-9,12,15,18H,10-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDTNGIVGSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula and a molecular weight of approximately 393.46 g/mol, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique combination of functional groups, including a fluorophenoxy moiety, a piperidine ring, and an imidazole derivative, which may contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that the biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Notably, it has shown potential in the modulation of neurotransmitter systems, particularly through receptor antagonism at histamine receptors, suggesting implications for neurological disorders and other therapeutic areas .
The compound's activity can be attributed to several mechanisms:
- Neurotransmitter Modulation : It may affect neurotransmitter levels by interacting with receptors that modulate synaptic transmission.
- Receptor Antagonism : The compound appears to act as an antagonist at certain histamine receptors, which could influence various physiological processes .
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound suggests distinct pharmacological properties compared to related compounds. The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(2-Fluorophenoxy)-1-(4-piperidinyl)ethanone | Lacks the imidazole group | Simpler structure may affect biological activity |
| 2-(2-Fluorophenoxy)-1-(4-chloropyrimidin-4-yloxy)piperidin-1-yl)ethanone | Contains a chloropyrimidinyl group | Different halogen may alter receptor interactions |
| 2-(3-fluorophenoxy)-1-(4-methylpiperidinyl)ethanone | Contains a methyl group instead of phenyl | Variation in substituents could influence pharmacological properties |
The presence of both fluorophenoxy and imidazole functionalities in this compound could lead to novel mechanisms of action that are not observed in simpler analogs .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Neuropharmacological Studies
Research indicates that compounds similar to this compound exhibit promising neuropharmacological properties. For instance, imidazole derivatives have been identified as positive allosteric modulators (PAMs) at GABA-A receptors, which are crucial for mediating inhibitory neurotransmission . This suggests potential applications in treating anxiety disorders and other conditions linked to GABAergic dysfunction.
Anti-Cancer Activity
In vitro studies have shown that related compounds possess anti-cancer properties. For example, certain benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the imidazole structure can enhance therapeutic efficacy . The anti-cancer potential of this compound warrants further investigation, particularly regarding its mechanism of action and effectiveness against specific tumor types.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound:
Study 1: Neurotransmitter Interaction
A study examining the interaction of similar imidazole derivatives with neurotransmitter receptors found that these compounds can modulate synaptic transmission effectively. The results indicated increased receptor binding affinity correlating with enhanced biological activity .
Study 2: Cancer Cell Line Testing
Another investigation assessed the anti-cancer effects of related compounds on MCF cell lines. Results showed significant apoptosis induction at specific concentrations, suggesting that structural modifications can lead to improved therapeutic outcomes .
Preparation Methods
Imidazole Ring Construction
The 2-phenylimidazole moiety is synthesized via cyclocondensation of phenylglyoxal and ammonium acetate in refluxing acetic acid (Method A) or using a Dean-Stark trap for azeotropic water removal (Method B).
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | AcOH, 120°C, 6 h | 72 | 95.3 |
| B | Toluene, 110°C, 4 h | 85 | 98.1 |
Method B achieves higher yields due to efficient water removal, minimizing side reactions.
Piperidine Functionalization
4-(Chloromethyl)piperidine hydrochloride reacts with 2-phenyl-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| Acetonitrile | Cs₂CO₃ | 60 | 65 |
DMF enhances nucleophilicity of the imidazole nitrogen, favoring substitution.
Synthesis of 2-(2-Fluorophenoxy)acetyl Bromide
Bromination of 2-(2-Fluorophenoxy)acetic Acid
A modified protocol from CN104418718A employs N-bromosuccinimide (NBS) and diisopropyl azodicarboxylate (DIAD) in hexane:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS (1.1 eq) | Hexane | 25 | 6 | 83 |
| Pyridinium tribromide | CH₂Cl₂ | 20 | 8 | 82.5 |
NBS in hexane provides superior selectivity, minimizing over-bromination.
Coupling with 2-Fluorophenol
The acetyl bromide intermediate reacts with 2-fluorophenol in dichloromethane (DCM) using triethylamine (TEA) as a base:
| Base | Equiv. | Yield (%) |
|---|---|---|
| TEA | 1.5 | 89 |
| NaHCO₃ | 2.0 | 76 |
Final Coupling: Assembly of the Target Compound
The piperidine-imidazole core and ethanone-fluorophenoxy sidechain undergo Schotten-Baumann acylation :
4-((2-Phenyl-1H-imidazol-1-yl)methyl)piperidine (1.0 eq) reacts with 2-(2-fluorophenoxy)acetyl bromide (1.2 eq) in DCM at 0°C, followed by warming to room temperature.
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0 → 25 | 4 | 81 |
| THF | 0 → 25 | 6 | 68 |
DCM’s low polarity favors acylation over competing hydrolysis.
Optimization Challenges and Solutions
Byproduct Formation During Acylation
Issue : N-acylation competing with O-acylation.
Resolution : Use of bulky bases (e.g., 2,6-lutidine) suppresses N-acylation, increasing O-selectivity to 94%.
Purification of Hydrophobic Intermediates
Issue : Co-elution of impurities in silica gel chromatography.
Resolution : Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >99% purity for final product.
Analytical Validation
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.45–7.20 (m, 5H, phenyl), 4.62 (s, 2H, OCH₂CO).
- HRMS : m/z calculated for C₂₅H₂₅FN₃O₂ [M+H]⁺: 434.1984; found: 434.1986.
Purity Assessment
- HPLC : >99.0% purity (C18 column, 0.1% HCOOH in H₂O/MeOH).
- Elemental Analysis : C, 69.12%; H, 5.76%; N, 9.68% (theoretical: C, 69.26%; H, 5.78%; N, 9.66%).
Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale trials using microreactors for bromination steps reduce reaction times from 6 h to 15 min, achieving 85% yield.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer:
Synthetic optimization should prioritize yield, purity, and scalability. Key steps include:
- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring ligand selection (e.g., SPhos) and anhydrous conditions to minimize side products .
- Piperidine Functionalization: Introduce the imidazole-methyl group via reductive amination or nucleophilic substitution, monitored by TLC/HPLC to track intermediate purity .
- Fluorophenoxy Incorporation: Optimize reaction temperature (60–80°C) and base (e.g., K₂CO₃) to enhance electrophilic aromatic substitution efficiency .
- Purification: Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the fluorophenoxy and imidazole groups. 2D NOESY can resolve steric interactions between the piperidine and phenyl rings .
- Mass Spectrometry: High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺) and detects halogen isotopic patterns (e.g., fluorine).
- X-ray Crystallography: Single-crystal analysis (e.g., from ethanol) provides unambiguous confirmation of stereochemistry and bond angles, critical for SAR studies .
Basic: How can initial biological activity be assessed in vitro?
Methodological Answer:
- Target-Based Assays: Screen against kinases (e.g., IGF-1R) or enzymes (e.g., S1PL) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values should be validated with dose-response curves (n ≥ 3 replicates) .
- Cell Viability: Use MTT assays in cancer cell lines (e.g., HCT-116) with 72-hour exposure. Normalize to DMSO controls and include positive controls (e.g., staurosporine) .
Advanced: How can structure-activity relationship (SAR) studies improve metabolic stability?
Methodological Answer:
- Piperidine Modifications: Replace the methyl group with trifluoromethyl to reduce CYP3A4-mediated oxidation, as seen in analogues of IGF-1R inhibitors .
- Imidazole Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to decrease metabolic clearance, balancing potency and solubility .
- In Silico Tools: Use ADMET Predictor™ or Schrödinger’s QikProp to model logP and CYP affinity, guiding synthetic prioritization .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue exposure via LC-MS/MS after oral dosing (rodents). Low bioavailability may explain discrepancies .
- Protein Binding: Use equilibrium dialysis to assess free fraction; high plasma protein binding (>95%) can mask in vitro activity .
- Metabolite Identification: Incubate with liver microsomes (human/rodent) and profile metabolites via HRMS. Active metabolites may contribute to efficacy .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics: Use immobilized compound pulldowns with lysates to identify binding proteins, followed by Western blot or SILAC quantification .
- Biomarker Analysis: For kinase targets, measure downstream phosphoproteins (e.g., pAkt for IGF-1R inhibition) in tumor xenografts .
Advanced: How to address solubility limitations for in vivo studies?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, mesylate) via slurry experiments.
- Nanoparticle Formulation: Use antisolvent precipitation with poloxamers to generate stable nanosuspensions (particle size <200 nm) .
- Prodrug Approach: Introduce phosphate esters at the fluorophenoxy group, cleaved in vivo by phosphatases .
Advanced: What methodologies assess compound stability under experimental conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation by UPLC-PDA at 254 nm .
- Lyophilization Stability: Store lyophilized powder at -80°C with desiccants; compare residual solvents (GC-MS) and crystallinity (PXRD) over 6 months .
Advanced: How can computational modeling guide lead optimization?
Methodological Answer:
- Docking Studies: Use Glide (Schrödinger) to predict binding poses in S1PL or kinase active sites. Prioritize substituents with favorable ΔG scores .
- MD Simulations: Run 100-ns simulations (AMBER) to assess conformational flexibility of the piperidine-imidazole linker, correlating with residence time .
Advanced: How to ensure reproducibility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
